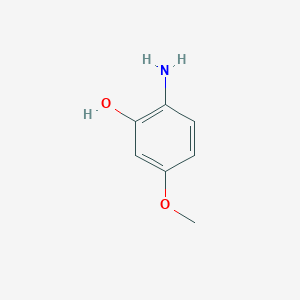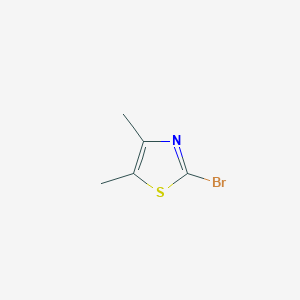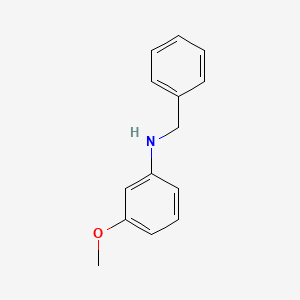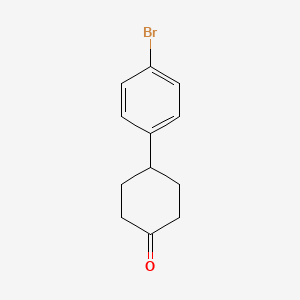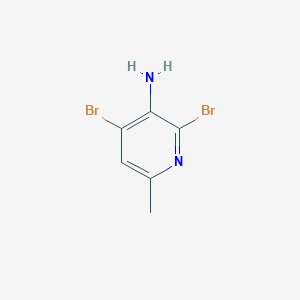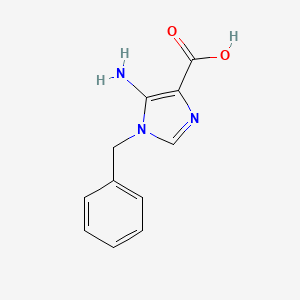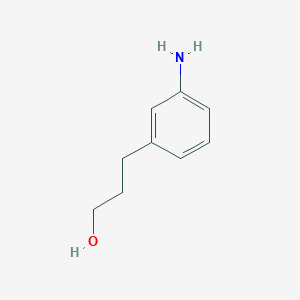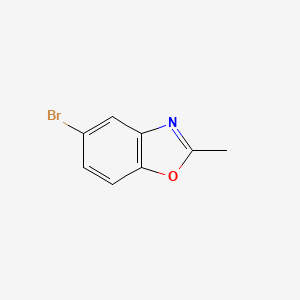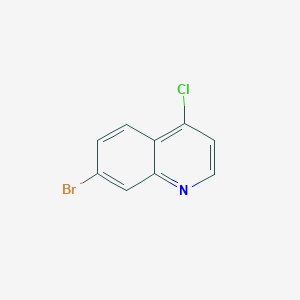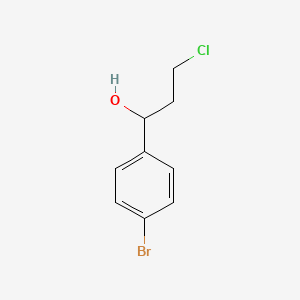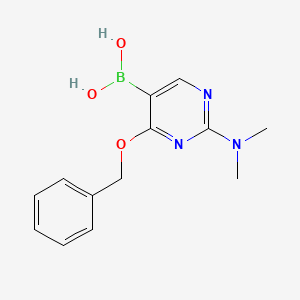
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
説明
Synthesis Analysis
The synthesis of related compounds involves starting from simpler aromatic compounds and introducing various functional groups through chemical reactions. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves a series of reactions including nitration, chlorination, and the formation of a nitrile group . This suggests that the synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile could similarly start from a simple aromatic compound and involve multiple steps to introduce the benzyloxy, methoxy, and nitro groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS spectra, and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. For 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile, similar analytical techniques would likely reveal the influence of the electron-withdrawing nitro group and the electron-donating methoxy and benzyloxy groups on the overall molecular structure.
Chemical Reactions Analysis
The papers describe various chemical reactions involving substituted benzonitriles. For instance, the reaction of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of a novel benzoxazine derivative . Another paper discusses the reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide, leading to products with different nitration patterns . These studies indicate that the chemical reactivity of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile would be influenced by its functional groups, potentially leading to a variety of reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile can be inferred from the properties of similar compounds. The presence of a nitro group typically increases the acidity of adjacent hydrogen atoms and affects the compound's reactivity towards nucleophilic substitution reactions . The methoxy and benzyloxy groups are electron-donating, which could impact the compound's solubility in organic solvents and its melting point. The exact properties would need to be determined experimentally, but these general trends can provide a starting point for understanding the behavior of the compound.
科学的研究の応用
Synthesis and Chemical Transformation
Synthesis of Gefitinib
A study demonstrates the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of compounds which is further transformed to produce Gefitinib, a cancer treatment drug. The process involves transfer hydrogenation and Dimroth rearrangement, yielding a 66% overall yield (Bo Jin et al., 2005).
Formation of Novel Compounds
Research shows the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of novel compounds, including 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The study provides detailed characterization of these compounds, including their crystal structure by X-ray diffraction (Jiarong Li et al., 2006).
Photophysical Properties and Applications
- Luminescent Properties of Lanthanide Complexes: A study explores the use of 4-benzyloxy benzoic acid derivatives, including those with electron-withdrawing groups like -NO2, in forming lanthanide coordination compounds. The study finds that electron-releasing substituents increase the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decrease the efficiency of sensitization (S. Sivakumar et al., 2010).
Mechanistic Studies and Reactions
Study of Ring Transformations in Heterocyclic Compounds
Research investigating ring transformations in heterocyclic compounds shows that 2,4,6-Triarylpyrylium salts react with nitroacetonitrile to yield 3-nitrobenzonitriles. This transformation includes a shift of a nitro group to the benzene ring, providing insights into the mechanisms of such reactions (T. Zimmermann et al., 1993).
Investigation of Diels-Alder Reactions
A study on the Diels–Alder reactions of 2-methyl- and 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazoles with various dienophiles provides insights into the reaction mechanisms and the formation of adducts. This research helps in understanding the decomposition and retro-Diels–Alder reactions in these systems (T. Ibata et al., 1986).
Solvent Influence in Hydrogenation Reactions
A study on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst shows that the solvent used and the position of the nitro group relative to the nitrile group significantly influence the course of hydrogenation. This research adds to the understanding of solvent effects in chemical reactions (Klara Koprivova et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZEYWNUBKJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


